An In-Depth Technical Guide to cis-1,2-Cyclohexanedimethanol
An In-Depth Technical Guide to cis-1,2-Cyclohexanedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-1,2-Cyclohexanedimethanol, a key chemical intermediate with applications in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and reaction, and its role in the synthesis of antiviral compounds.
Chemical Identifiers and Properties
cis-1,2-Cyclohexanedimethanol is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a cis configuration. Its unique structural properties make it a valuable building block in organic synthesis.
Table 1: Identifiers for cis-1,2-Cyclohexanedimethanol
| Identifier | Value |
| CAS Number | 15753-50-1[1][2][3][4] |
| Molecular Formula | C₈H₁₆O₂[2] |
| Molecular Weight | 144.21 g/mol [1][2] |
| EC Number | 239-843-6[1][4] |
| PubChem CID | 2724019[5] |
| InChI | InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+[1][6] |
| InChIKey | XDODWINGEHBYRT-OCAPTIKFSA-N[1][6] |
| SMILES | OC[C@@H]1CCCC[C@@H]1CO[1][6] |
Table 2: Physicochemical Properties of cis-1,2-Cyclohexanedimethanol
| Property | Value |
| Physical Form | Solid[1][4] |
| Melting Point | 43-45 °C[1][4] |
| Boiling Point | 118-119 °C at 0.5 Torr[6] |
| Topological Polar Surface Area | 40.5 Ų[5][7] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 2[2] |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of cis-1,2-Cyclohexanedimethanol are provided below. These protocols are based on established chemical principles and published research abstracts.
2.1. Synthesis of cis-1,2-Cyclohexanedimethanol
This protocol describes a plausible method for the synthesis of cis-1,2-Cyclohexanedimethanol starting from a suitable precursor, adapted from procedures for similar compounds. A common route involves the dihydroxylation of a cyclohexene derivative followed by reduction.
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanedimethanol
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Dihydroxylation of Cyclohex-1-ene-1,2-dicarboxylic acid: To a stirred solution of cyclohex-1-ene-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone/water), a catalytic amount of osmium tetroxide is added, followed by the dropwise addition of an oxidizing agent such as N-methylmorpholine N-oxide (NMO) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Work-up and Isolation of the Diol: The reaction is quenched with a reducing agent (e.g., sodium sulfite). The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cis-1,2-dihydroxycyclohexane-1,2-dicarboxylic acid.
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Reduction to cis-1,2-Cyclohexanedimethanol: The crude diacid is dissolved in an anhydrous solvent (e.g., THF) and slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C. The mixture is then refluxed until the reduction is complete.
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Final Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude cis-1,2-Cyclohexanedimethanol is then purified by column chromatography or recrystallization to afford the final product.
2.2. Enantioselective Oxidation
cis-1,2-Cyclohexanedimethanol can undergo enantioselective oxidation, a key transformation in the synthesis of chiral molecules. This protocol is based on the work by Rychnovsky et al., which utilizes a chiral nitroxyl radical catalyst.[8]
Experimental Protocol: Enantioselective Oxidation of cis-1,2-Cyclohexanedimethanol
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Reaction Setup: To a solution of racemic cis-1,2-Cyclohexanedimethanol in a suitable solvent (e.g., dichloromethane) is added a catalytic amount (e.g., 1 mol%) of a chiral nitroxyl radical catalyst, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[8]
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Oxidation: A stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or TLC).
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Work-up and Product Isolation: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.
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Purification and Analysis: The resulting mixture of the unreacted alcohol and the oxidized product (a chiral hydroxy aldehyde or lactone) is separated and purified using chromatographic techniques. The enantiomeric excess of the remaining alcohol and the product is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows described in the protocols.
References
- 1. 顺-1,2-环己二甲醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. chemscene.com [chemscene.com]
- 3. CAS RN 15753-50-1 | Fisher Scientific [fishersci.ca]
- 4. cis-1,2-Cyclohexanedimethanol 97 15753-50-1 [sigmaaldrich.com]
- 5. cis-1,2-Cyclohexanedimethanol | C8H16O2 | CID 2724019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1,2-Cyclohexanedimethanol | C8H16O2 | CID 85902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
